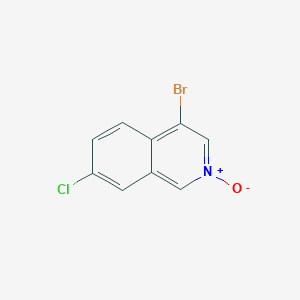

4-Bromo-7-chloroisoquinoline 2-oxide

Description

4-Bromo-7-chloroisoquinoline 2-oxide is a halogenated isoquinoline derivative featuring a bromine atom at position 4, a chlorine atom at position 7, and an oxygen atom (oxide group) at position 2. This compound belongs to the class of heterocyclic aromatic compounds, where the oxide moiety enhances polarity and influences reactivity. The oxide group is typically introduced via oxidation of the parent heterocycle or during cyclization reactions, as seen in the synthesis of oxazaphosphepine 2-oxide derivatives .

Properties

CAS No. |

953421-73-3 |

|---|---|

Molecular Formula |

C9H5BrClNO |

Molecular Weight |

258.50 g/mol |

IUPAC Name |

4-bromo-7-chloro-2-oxidoisoquinolin-2-ium |

InChI |

InChI=1S/C9H5BrClNO/c10-9-5-12(13)4-6-3-7(11)1-2-8(6)9/h1-5H |

InChI Key |

FOOFXFYMGSSNPZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=[N+](C=C2C=C1Cl)[O-])Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 4-bromo-7-chloroisoquinoline 2-oxide and related compounds:

Key Differences

Structural Variations: The oxide group in this compound distinguishes it from non-oxide analogs like 7-bromo-1-chloroisoquinoline. The addition of fluorine in 4-bromo-7-chloro-6-fluoroisoquinoline introduces steric and electronic effects, altering reactivity in substitution reactions .

Synthetic Methods: Bromination of triazine 2-oxide derivatives (e.g., 3-dimethylamino-1,2,4-triazine 2-oxide) using Br₂/Et₃N or NBS yields brominated products with moderate-to-high efficiency (65–80% yields) . Similar conditions may apply to isoquinoline 2-oxide systems. Cyclophosphamide’s synthesis involves phosphorus-based cyclization, highlighting divergent pathways for oxide-containing heterocycles .

Applications: Halogenated isoquinoline 2-oxides are primarily intermediates in drug discovery, whereas cyclophosphamide is a clinically validated antineoplastic agent .

Safety Profiles: All halogenated isoquinolines exhibit toxicity (Hazard Code T), necessitating stringent handling protocols.

Research Findings and Data

Reactivity in Halogenation Reactions

- Bromination of triazine 2-oxide derivatives proceeds regioselectively at the 6-position when using Br₂/Et₃N, with yields up to 80% . This suggests that this compound’s bromine substitution may follow similar positional selectivity.

Solubility and Stability

- Cyclophosphamide’s water solubility (~50 mg/mL) is attributed to its oxazaphosphorine 2-oxide structure and amine groups . By analogy, this compound may exhibit moderate aqueous solubility, though steric effects from halogens could reduce it.

Toxicological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.